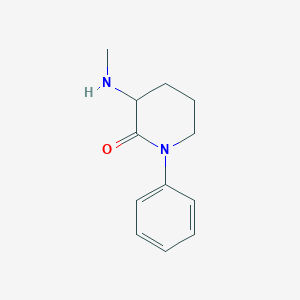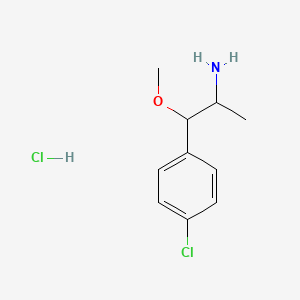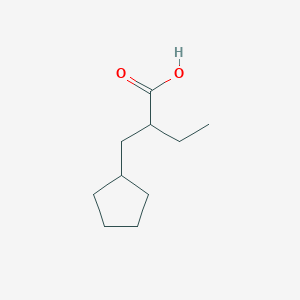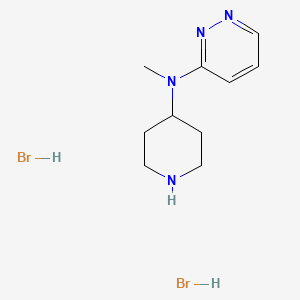
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Übersicht
Beschreibung
“4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1275908-47-8. It has a molecular weight of 273.36 and its IUPAC name is 4-(cyclopentylsulfanyl)-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at normal temperatures . Unfortunately, more specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Quinoline and its derivatives, including 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid , are vital scaffolds in drug discovery. They play a significant role in medicinal chemistry due to their structural versatility and biological activity . This compound serves as a central template for synthesizing various drugs, particularly those targeting cancer, bacterial infections, and viral diseases.
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules, leveraging reactions such as the Doebner hydrogen-transfer reaction. This method allows for the construction of substituted quinolines, which are crucial in developing compounds with antitumor, antibacterial, and antiviral activities .
Chemical Synthesis and Industrial Applications
In synthetic organic chemistry, 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid is employed as a building block for complex chemical syntheses. Its applications extend to various industrial processes where its derivatives are used as intermediates in the production of dyes, agrochemicals, and other specialty chemicals .
Development of Antimicrobial Agents
Research has shown that quinoline derivatives exhibit potent antimicrobial properties. As such, 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid can be functionalized to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Pharmacological Research
This compound is integral to pharmacological research, where it is used to create derivatives that are tested for various pharmacological activities. These activities include antimalarial, antituberculosis, and serotonin receptor antagonistic effects, which are essential for treating a range of diseases .
Material Science Applications
In material science, 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid derivatives are explored for their potential use in creating novel materials. These materials may have unique properties suitable for electronic devices, sensors, and other advanced technological applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopentylsulfanylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSEUMPISCHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)





![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)



